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Compound of Interest

Compound Name: (E)-Aktiv

Cat. No.: B10824929

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vorapaxar is a potent, orally active, and selective antagonist of the protease-activated receptor-
1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] By competitively inhibiting
PAR-1, Vorapaxar blocks thrombin-induced and thrombin receptor agonist peptide (TRAP)-
induced platelet aggregation.[1][3] This mechanism is distinct from other antiplatelet agents like
aspirin and P2Y12 inhibitors.[4] This document provides detailed protocols for the dissolution
and storage of Vorapaxar for research purposes, along with a key experimental workflow.

Compound Information

A summary of the key chemical and physical properties of Vorapaxar is provided below.
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Property Value

Synonyms SCH 530348, MK-5348[2][5]
Molecular Formula C29H33FN204

Molecular Weight 492.59 g/mol [4]

CAS Number 618385-01-6[1]

Competitive Protease-Activated Receptor-1
(PAR-1) Antagonist[1][3]

Mechanism of Action

Ki: 8.1 nM for PAR-1[1] ICso: 47 nM for
thrombin-induced platelet aggregation[1] ICso:
25 nM for haTRAP-induced platelet
aggregation[1]

Key Inhibition Values

Dissolving and Handling Protocols

» Vorapaxar powder

o Dimethyl sulfoxide (DMSO), anhydrous

o Ethanol (EtOH), anhydrous

o Polyethylene glycol 300 (PEG300)

o Tween 80 (Polysorbate 80)

» Saline (0.9% NacCl), sterile

» Vortex mixer

e Sonicator (water bath or probe)

 Sterile microcentrifuge tubes and/or vials

o Calibrated pipettes
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The following table summarizes the solubility of Vorapaxar in common laboratory solvents.
Sonication is recommended to aid dissolution.[5]

Solvent Maximum Solubility (approx.)
DMSO ~257 mg/mL (~523 mM)[5]
Ethanol ~92 mg/mL (~187 mM)[5]

This protocol describes the preparation of a high-concentration stock solution, typically in
DMSO, for subsequent dilution in aqueous buffers for in vitro experiments.

o Equilibrate: Allow the Vorapaxar powder vial to warm to room temperature before opening to
prevent moisture condensation.

e Weighing: Accurately weigh the desired amount of Vorapaxar powder in a suitable tube.

o Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired
stock concentration (e.g., for a 10 mM stock, add 203 pL of DMSO per 1 mg of Vorapaxar).

» Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a
water bath for 5-10 minutes to ensure complete dissolution.[5]

¢ Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in
sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[1]

[6]
o Storage: Store the aliquots as recommended in Section 4.0.

For in vivo studies, a vehicle that is well-tolerated is required. A common formulation is a co-
solvent mixture.

o Prepare Stock: Prepare a concentrated stock of Vorapaxar in DMSO as described in section
3.3.

o Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the
specified ratio. A common vehicle consists of:
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o 40% PEG300
o 5% Tween 80

o 45% Saline

e Dilution: Add 10% of the final volume from the DMSO stock solution to the vehicle. For
example, to prepare 1 mL of a 5 mg/mL final solution, add 100 pL of a 50 mg/mL DMSO
stock to 900 uL of the PEG300/Tween 80/Saline vehicle.[5]

e Mixing: Vortex thoroughly to ensure the solution is homogeneous. Gentle warming or
sonication may be required.[5]

o Administration: Prepare the final formulation fresh on the day of the experiment.

Storage and Stability

Proper storage is critical to maintain the integrity of Vorapaxar.

Storage .
Form Duration Notes
Temperature

Store in a tightly

) sealed container,

Solid Powder -20°C[5] Up to 3 years[5] ]
protected from light

and moisture.[4][7]

Aliquot to avoid
In Solvent (e.g.,

-80°C[1][5 1-2 years[1][5 repeated freeze-thaw
DMSO) [11[5] years[1][5] p
cycles.[1]
In Solvent (e.g., For shorter-term
-20°C[1] Up to 1 year[1]
DMSO) storage.

Note: Vorapaxar sulfate has different stability profiles, with stock solutions stable for 6 months
at -80°C and 1 month at -20°C.[6]

Mechanism of Action: PAR-1 Antagonism
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Thrombin is a potent platelet activator that cleaves the N-terminus of the G-protein coupled
receptor PAR-1.[8] This cleavage unmasks a new N-terminus that acts as a tethered ligand,
binding to the receptor and initiating downstream signaling. This signaling cascade leads to
platelet shape change, granule release, and aggregation.[8][9] Vorapaxar acts as a
competitive, reversible antagonist that binds to PAR-1, preventing thrombin from cleaving and
activating the receptor.[3][8] This blockade selectively inhibits thrombin-mediated platelet
activation without affecting coagulation or platelet activation by other agonists like ADP or
collagen.[3][5]

Platelet Membrane
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Vorapaxar blocks Thrombin from activating the PAR-1 receptor.

Experimental Protocol: Platelet Aggregation Assay

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5580498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5580498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3278139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5580498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3278139/
https://www.targetmol.com/compound/vorapaxar
https://www.benchchem.com/product/b10824929?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

This protocol provides a general workflow for assessing the effect of Vorapaxar on thrombin
receptor-activating peptide (TRAP)-induced platelet aggregation using light transmission
aggregometry (LTA).

» Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium
citrate.

o Prepare Platelet-Rich Plasma (PRP):

o Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with no
brake.

o Carefully collect the upper PRP layer.
e Prepare Platelet-Poor Plasma (PPP):
o Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.

o Collect the supernatant (PPP), which will be used as the reference blank (100%
aggregation).

o Assay Procedure:
o Pipette PRP into aggregometer cuvettes with a stir bar and allow it to equilibrate at 37°C.

o Add Vorapaxar (at various concentrations) or vehicle control (e.g., DMSO diluted in saline)
to the PRP and incubate for a specified time (e.g., 5-10 minutes).

o Establish a baseline light transmission reading.
o Add the agonist, TRAP (e.g., at a final concentration of 10-20 uM), to induce aggregation.
o Record the change in light transmission for 5-10 minutes.

o Data Analysis: Calculate the percentage of platelet aggregation inhibition relative to the
vehicle control.
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Workflow for a TRAP-induced platelet aggregation assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Protocol for Dissolving and Storing
Vorapaxar]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824929#protocol-for-dissolving-and-storing-
compound-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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